molecular formula C13H15NOS B2693680 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 106364-97-0

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No. B2693680
CAS RN: 106364-97-0
M. Wt: 233.33
InChI Key: KNAAKLVBOPAKER-MDZDMXLPSA-N
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Description

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one (4-DMBT) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a member of the benzothiepin family of compounds and is known for its unique properties, such as its ability to act as a chiral ligand. 4-DMBT has been used in a variety of synthetic applications, including as a catalyst in organic synthesis and as an inhibitor of enzymes. Additionally, 4-DMBT has been studied for its potential to act as a drug, with research showing its ability to act as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Thionation Reactions and Synthesis of 3-(Dimethylaminomethylidene)furan-2(3H)-thiones

The compound can be selectively thionated using Lawesson’s reagent, leading to the synthesis of 3-(dimethylaminomethylidene)furan-2(3H)-thiones . These thiones possess established stereochemistry and serve as valuable intermediates in organic synthesis. Additionally, transamination reactions allow the preparation of 3-arylaminomethylidenefuran-2(3H)-thiones .

Polyheterocyclic Compounds via N-Nucleophilic Reactions

Noncyclic enamine derivatives, including this compound, participate in reactions with N-nucleophilic reagents. These reactions yield polyheterocyclic compounds containing pyrimidine, pyridine, and pyrazole heterocycles. These systems serve as starting substrates for complex heterocyclic building blocks, such as pyran and chromene fragments .

Imidazol-4-ones Scaffold

While not directly related to the compound, it’s worth noting that (4H)-imidazol-4-ones are essential scaffolds in natural product synthesis, medicine, and agriculture. Researchers have explored various synthetic routes to prepare imidazol-4-ones for diverse applications .

properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2,3-dihydro-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-14(2)9-10-7-8-16-12-6-4-3-5-11(12)13(10)15/h3-6,9H,7-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAKLVBOPAKER-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

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